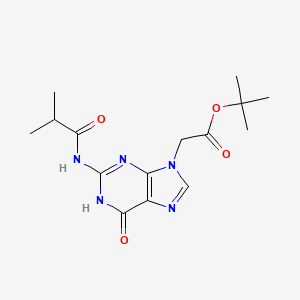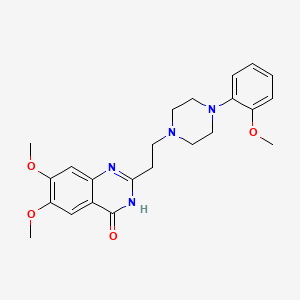
Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2: is a synthetic peptide substrate known for its high selectivity towards matrix metalloproteases (MMPs), particularly MMP-12. This compound is often used in biochemical assays to study the activity of MMPs due to its fluorescence resonance energy transfer (FRET) properties.
科学研究应用
Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2: is widely used in scientific research due to its high selectivity and sensitivity for MMP-12. It is employed in studies related to:
Cancer Research: : Investigating the role of MMPs in tumor invasion and metastasis.
Inflammation Studies: : Understanding the involvement of MMPs in inflammatory diseases.
Drug Development: : Screening potential MMP inhibitors for therapeutic applications.
作用机制
Target of Action
The primary target of Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 is Matrix Metalloproteinase-12 (MMP-12). MMP-12 is a highly selective enzyme that plays a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and cell migration .
Mode of Action
this compound acts as a FRET substrate for MMP-12. It has a high selectivity for MMP-12 with a kcat/Km value of 1.85 · 10⁵ M⁻¹s⁻¹. It is a poor substrate for other MMPs, with the exception of MMP-13 (kcat/Km = 0.53 · 10 ⁵ M⁻¹s⁻¹) and MMP-9 (0.33 · 10⁵ M⁻¹s⁻¹) .
Biochemical Pathways
The compound’s interaction with MMP-12 triggers a series of biochemical reactions that lead to the degradation of the extracellular matrix. This process is crucial for various physiological and pathological processes, including embryogenesis, tissue remodeling, inflammation, and tumor invasion .
Result of Action
The action of this compound on MMP-12 leads to the degradation of the extracellular matrix. This can result in changes in tissue structure and function, and influence processes such as cell migration and tissue remodeling .
生化分析
Biochemical Properties
Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂ plays a crucial role in biochemical reactions as a fluorogenic substrate. It interacts primarily with matrix metalloproteinases, including MMP-12, MMP-13, and MMP-9. The interaction with MMP-12 is highly selective, with a kcat/Km value of 1.85 · 10⁵ M⁻¹s⁻¹ . This selectivity allows researchers to study the enzymatic activity of MMP-12 with minimal interference from other MMPs. The peptide’s interaction with MMP-13 and MMP-9 is less pronounced, with kcat/Km values of 0.53 · 10⁵ M⁻¹s⁻¹ and 0.33 · 10⁵ M⁻¹s⁻¹, respectively .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂ can change over time. The stability of the peptide is crucial for accurate measurements, and it is typically stored at temperatures below -15°C to maintain its integrity . Over time, the peptide may degrade, leading to a decrease in fluorescence signal. Long-term studies have shown that the peptide remains stable under proper storage conditions, allowing for consistent and reliable results in in vitro and in vivo experiments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 typically involves solid-phase peptide synthesis (SPPS). The process starts with the attachment of the first amino acid (Mca) to a resin, followed by sequential addition of the remaining amino acids (Pro, Leu, Gly, Leu, Glu, Glu, Ala, Dap) using standard peptide coupling reagents such as HBTU/HOBt and DIEA. The final amino acid (Dap(Dnp)) is then added, and the peptide is cleaved from the resin using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and purification steps such as high-performance liquid chromatography (HPLC) are employed to ensure the final product's purity.
化学反应分析
Types of Reactions
Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2: primarily undergoes enzymatic reactions, particularly with MMPs. The compound is designed to be cleaved by MMPs, resulting in a fluorescent signal due to the release of the Dnp group.
Common Reagents and Conditions
The reactions involving this compound typically require the presence of MMPs, which can be sourced from biological samples or recombinant proteins. The reaction conditions are usually optimized for the specific MMP being studied, including appropriate buffer systems and pH levels.
Major Products Formed
The major product of the reaction is the fluorescent molecule resulting from the cleavage of the Dnp group. This fluorescence can be quantified to measure MMP activity.
相似化合物的比较
Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2: is unique in its high selectivity for MMP-12 compared to other MMPs. Similar compounds include:
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2: : Another FRET substrate with different selectivity profiles for MMPs.
This compound: : Similar structure but with variations in amino acid sequences to target different MMPs.
These compounds are used in similar applications but may have different affinities and specificities for various MMPs.
属性
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-amino-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H70N12O20/c1-26(2)18-36(61-53(79)39-8-7-17-63(39)43(67)20-29-21-46(72)85-41-23-31(84-6)10-11-32(29)41)49(75)56-25-42(66)58-37(19-27(3)4)52(78)60-35(14-16-45(70)71)51(77)59-34(13-15-44(68)69)50(76)57-28(5)48(74)62-38(47(54)73)24-55-33-12-9-30(64(80)81)22-40(33)65(82)83/h9-12,21-23,26-28,34-39,55H,7-8,13-20,24-25H2,1-6H3,(H2,54,73)(H,56,75)(H,57,76)(H,58,66)(H,59,77)(H,60,78)(H,61,79)(H,62,74)(H,68,69)(H,70,71)/t28-,34-,35-,36-,37-,38-,39-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIVVOHCYZAJIV-PFQABZGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H70N12O20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1195.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
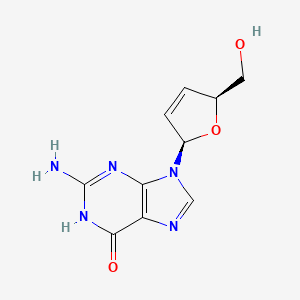

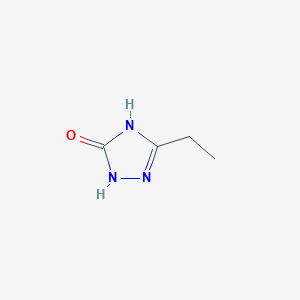
![5,7-Dihydro-2-methylthieno[3,4-d]pyrimidin-4-ol](/img/structure/B1496512.png)

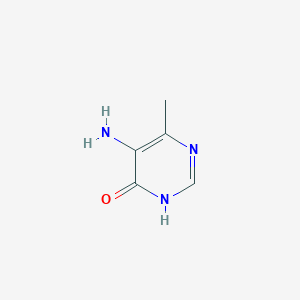
![5-Phenyl-2-piperidin-4-YL-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B1496522.png)
![2-[4-Hydroxy-6-(trifluoromethyl)-2-pyrimidinylthio]acetic acid](/img/structure/B1496523.png)
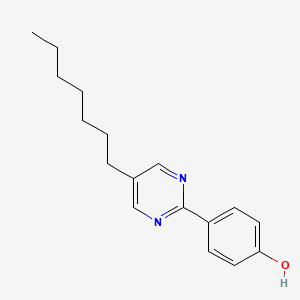
![4-Amino-3,6-bis[[4-[[4-chloro-6-[(3-sulphophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulphophenyl]azo]-5-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B1496527.png)
![6-Amino-1H-pyrazolo[3,4-b]pyridin-4(2H)-one](/img/structure/B1496529.png)
![[1,2,4]Triazolo[4,3-a]quinolin-8-ol,1-ethyl-5-methyl-(9CI)](/img/structure/B1496530.png)
